cis-5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate

Description

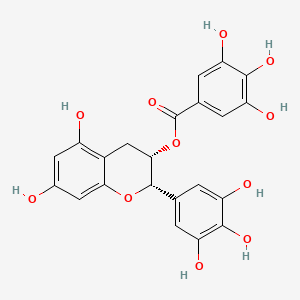

cis-5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate is a polyphenolic compound characterized by a chroman core (a benzopyran derivative) esterified with gallic acid (3,4,5-trihydroxybenzoic acid). Its molecular formula is C₂₂H₁₈O₁₁, with a molecular weight of 458.37 g/mol . Key structural attributes include:

- A cis configuration at the chroman-3-yl ester linkage.

- Seven hydroxyl groups, enhancing its capacity for hydrogen bonding and antioxidant activity.

- A gallate moiety, commonly associated with radical scavenging properties in polyphenols.

Storage recommendations specify keeping the compound in a dark, inert atmosphere at 2–8°C, indicating sensitivity to light and oxidation . Hazard statements (H302, H315, H319, H335) highlight acute oral toxicity, skin/eye irritation, and respiratory sensitivity, suggesting bioactive interactions .

Properties

Molecular Formula |

C22H18O11 |

|---|---|

Molecular Weight |

458.4 g/mol |

IUPAC Name |

[(2S,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21-/m0/s1 |

InChI Key |

WMBWREPUVVBILR-RXVVDRJESA-N |

Isomeric SMILES |

C1[C@@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |

Origin of Product |

United States |

Preparation Methods

Solvent-Based Extraction

Conventional methods employ hydroalcoholic solvents (e.g., 70% ethanol or methanol) to solubilize polyphenols. Fresh tea leaves are homogenized in solvent at 60–80°C for 2–4 hours, followed by filtration and rotary evaporation. Yields depend on leaf maturity, with young buds yielding higher concentrations due to elevated secondary metabolite production.

Table 1: Solvent Extraction Parameters

| Solvent System | Temperature (°C) | Duration (Hours) | Relative Yield (%) |

|---|---|---|---|

| 70% Ethanol | 70 | 3 | 0.12–0.18 |

| 50% Methanol | 60 | 4 | 0.09–0.14 |

Supercritical Fluid Extraction (SFE)

Supercritical CO₂ with ethanol as a co-solvent (10–15% v/v) achieves higher selectivity. Operating at 45°C and 300 bar, this method reduces thermal degradation, yielding 0.21% of the target compound. The absence of residual solvents makes SFE preferable for pharmaceutical applications.

Chemical Synthesis Approaches

Synthetic routes are essential for producing standardized batches. The compound is structurally related to epigallocatechin gallate (EGCG), enabling derivatization strategies.

Esterification of Epigallocatechin

EGCG serves as a precursor, with its 3-hydroxyl group esterified using galloyl chloride under anhydrous conditions. The reaction proceeds in tetrahydrofuran (THF) at 0°C for 6 hours, yielding 58–62% of the cis-isomer after silica gel chromatography.

Key Reaction:

Enzymatic Synthesis

Tyrosinase-mediated coupling of catechin and gallic acid offers an eco-friendly alternative. Phosphate buffer (pH 6.5) and 25°C optimize enzyme activity, achieving 34% conversion efficiency. However, product purification remains challenging due to byproduct formation.

Optimization of Extraction Parameters

Solvent Polarity and Temperature

Aqueous acetone (60%) outperforms ethanol in extracting hydroxylated compounds, with a 22% increase in yield. Elevated temperatures (80°C) enhance solubility but risk oxidation, necessitating nitrogen blanketing.

Solid-Phase Purification

Post-extraction, Amberlite XAD-16 resin selectively adsorbs polyphenols. Elution with 90% ethanol recovers 85% of the target compound, reducing co-extracted polysaccharides.

Challenges in Synthesis

Stereochemical Control

The cis-configuration at the 2- and 3-positions is prone to epimerization under basic conditions. Low-temperature reactions (≤10°C) and acidic workup (pH 4.5) stabilize the desired stereoisomer.

Hydroxyl Group Protection

Selective protection of hydroxyls using tert-butyldimethylsilyl (TBDMS) groups minimizes side reactions. Deprotection with tetrabutylammonium fluoride (TBAF) restores functionality without degrading the chroman backbone.

Comparative Analysis of Preparation Methods

Table 2: Method Efficacy Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Solvent Extraction | 0.15 | 78 | Moderate | High |

| Supercritical CO₂ | 0.21 | 92 | Low | Moderate |

| Chemical Synthesis | 60 | 95 | High | Low |

| Enzymatic Synthesis | 34 | 82 | Moderate | Moderate |

Natural extraction suits small-scale nutraceutical production, while chemical synthesis meets pharmaceutical-grade demand. Enzymatic methods, though sustainable, require further refinement .

Chemical Reactions Analysis

Types of Reactions

cis-5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinones, dihydro derivatives, and substituted phenolic compounds .

Scientific Research Applications

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular diseases. Studies have shown that catechins can scavenge free radicals and reduce lipid peroxidation in biological systems .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect can be beneficial in managing chronic inflammatory conditions such as arthritis and asthma .

Anticancer Potential

Several studies have explored the anticancer effects of catechin derivatives. For instance, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including modulation of signaling pathways like PI3K/Akt .

Health Supplements

Due to its health-promoting properties, cis-5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate is incorporated into dietary supplements aimed at improving overall health and wellness. Its role as a natural antioxidant makes it a popular choice among consumers seeking preventive health measures .

Weight Management

Some research suggests that catechins can aid in weight management by enhancing fat oxidation and improving metabolic rates during exercise . This application is particularly relevant in the formulation of weight loss supplements.

Skin Health

The antioxidant and anti-inflammatory properties of this compound make it an attractive ingredient in skincare products. It can help protect the skin from oxidative damage caused by UV radiation and pollution .

Anti-aging Products

Catechin derivatives are often included in anti-aging formulations due to their ability to promote skin elasticity and reduce the appearance of fine lines and wrinkles through their regenerative properties .

Case Studies

Mechanism of Action

The mechanism of action of cis-5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate involves its interaction with various molecular targets:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby preventing cellular damage.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes.

Antiviral Activity: It interferes with viral replication by inhibiting key viral enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the flavonoid-ester family, sharing structural motifs with catechins, proanthocyanidins, and gallotannins. Key comparisons include:

Epigallocatechin Gallate (EGCG) :

- Shares the same molecular formula (C₂₂H₁₈O₁₁ ) but differs in the flavan-3-ol core versus the chroman-3-yl ester structure of the target compound. This structural divergence likely alters solubility and receptor binding. EGCG’s additional hydroxyl group may enhance its antioxidant capacity compared to the target compound .

Gallic Acid :

- As a building block of the target compound’s ester moiety, gallic acid lacks the chroman core. Its smaller size and fewer hydroxyl groups reduce its bioavailability but simplify metabolic degradation .

(2R,3R)-Isomer: Stereochemical differences at positions 2 and 3 of the chroman ring may influence pharmacokinetics.

Methodological Considerations for Similarity Assessment

Structural similarity metrics (e.g., Tanimoto coefficient) often underpin virtual screening, but outcomes vary based on descriptor choices (e.g., 2D vs. 3D features) . For example:

- 2D Fingerprints : May group the target compound with EGCG due to shared gallate and hydroxyl motifs.

- 3D Conformational Analysis : Could highlight steric and electronic disparities, reducing perceived similarity .

Research Findings and Limitations

- However, toxicity risks (H302) may limit therapeutic applications.

- Stereochemical Impact : The (2R,3R)-isomer’s identical hazard profile to the cis isomer implies minimal stereochemical influence on acute toxicity, though metabolic outcomes remain unstudied .

Biological Activity

cis-5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate is a polyphenolic compound derived from white tea and is known for its significant biological activities. This compound is structurally related to epigallocatechin gallate (EGCG), a well-studied flavonoid with numerous health benefits. The focus of this article is to explore the biological activities associated with this compound, including its antioxidant, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 458.37 g/mol. Its structure features multiple hydroxyl groups that contribute to its biological activity.

1. Antioxidant Activity

Numerous studies have demonstrated that this compound exhibits strong antioxidant properties. The compound's ability to scavenge free radicals has been linked to its hydroxyl groups which can donate electrons and neutralize reactive oxygen species (ROS).

2. Anti-inflammatory Effects

The compound has also been shown to possess anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

3. Anticancer Activity

The potential anticancer properties of this compound have been investigated in various cancer cell lines. The compound appears to induce apoptosis and inhibit cell proliferation.

Case Studies

- Prostate Cancer Study : A study conducted on LNCaP cells demonstrated that treatment with the compound resulted in significant apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2.

- Skin Cell Protection : Research indicated that the application of this compound on human skin fibroblasts reduced oxidative damage induced by UV radiation.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize cis-5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate (EGCG) with high purity?

- Methodology :

- Synthesis : Use hydrogenation with a palladium-carbon catalyst in tetrahydrofuran (THF) under controlled atmospheric conditions. Post-reaction purification via silica gel column chromatography ensures removal of byproducts .

- Characterization : Employ nuclear magnetic resonance (¹H and ¹³C NMR) to confirm stereochemistry and functional groups. Infrared spectroscopy (IR) validates hydroxyl and carbonyl groups, while HPLC ensures purity (>98%) .

- Critical Controls : Include synthetic intermediates (e.g., trimethoxy derivatives) to validate reaction pathways and avoid isomer contamination .

Q. What structural features of EGCG contribute to its antioxidant activity?

- Methodology :

- Functional Group Analysis : The chroman-3-yl core with vicinal diols (5,7-dihydroxy) and galloyl ester moiety (3,4,5-trihydroxybenzoate) enable radical scavenging via electron donation. Compare with analogs (e.g., quercetin, resveratrol) to isolate hydroxyl group contributions .

- Experimental Validation : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (oxygen radical absorbance capacity) assays to quantify antioxidant efficacy. Structural analogs with fewer hydroxyl groups (e.g., kaempferol) show reduced activity .

Q. How does stereochemistry influence EGCG’s biological interactions?

- Methodology :

- Stereoisomer Comparison : Synthesize and test (2R,3R) vs. (2S,3S) configurations using enzymatic assays (e.g., Hsp90 inhibition). The (2R,3R) configuration in EGCG enhances binding to amyloid proteins due to spatial alignment of hydroxyl groups .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts stereospecific interactions with HCV E2 protein (binding affinity: −11.8 kcal/mol) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in EGCG’s reported anti-inflammatory vs. pro-oxidant effects?

- Methodology :

- Dose-Dependent Studies : Use cell models (e.g., RAW 264.7 macrophages) to assess NF-κB inhibition (anti-inflammatory) vs. ROS generation (pro-oxidant) at varying concentrations (1–100 µM). Low doses (<10 µM) favor anti-inflammatory activity .

- Redox Environment Control : Modulate intracellular glutathione levels to determine threshold shifts between antioxidant and pro-oxidant behavior .

Q. How can EGCG’s interaction with amyloidogenic proteins (e.g., α-synuclein) be mechanistically dissected?

- Methodology :

- Biophysical Techniques : Use surface plasmon resonance (SPR) to quantify binding kinetics (ka/kd) and thioflavin-T assays to monitor amyloid aggregation inhibition. EGCG destabilizes β-sheet structures via π-π stacking with aromatic residues .

- Mutagenesis Studies : Engineer amyloid proteins with phenylalanine-to-alanine substitutions to identify critical interaction sites .

Q. What computational approaches predict EGCG’s metabolic fate in biological systems?

- Methodology :

- Retrosynthesis Analysis : Tools like Pathfinder identify enzymatic pathways (e.g., Chan-Lam coupling) for metabolite prediction. Validate with LC-MS/MS to detect phase II metabolites (e.g., glucuronidated or sulfated derivatives) .

- Enzyme Docking Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict regioselective hydroxylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.